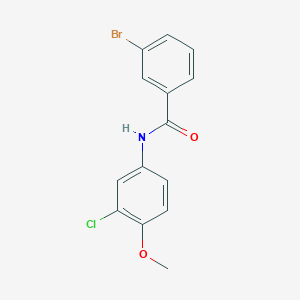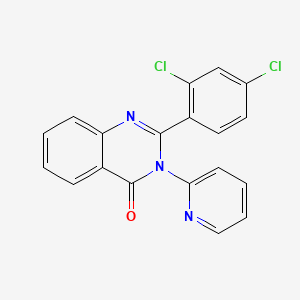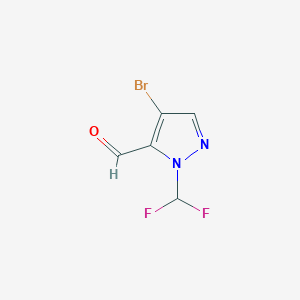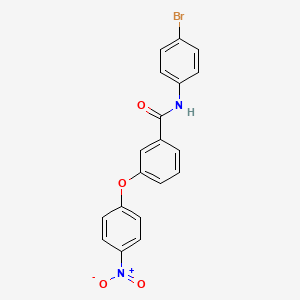
3-bromo-N-(3-chloro-4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-chloro-4-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H11BrClNO2 This compound is a derivative of benzamide, featuring bromine, chlorine, and methoxy substituents on the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-chloro-4-methoxyphenyl)benzamide typically involves the condensation of 3-bromo-benzoyl chloride with 3-chloro-4-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-chloro-4-methoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
3-bromo-N-(3-chloro-4-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-chloro-4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(4-methoxyphenyl)benzamide
- 3-chloro-N-(4-methoxyphenyl)benzamide
- 3-bromo-N-(3-chlorophenyl)benzamide
Uniqueness
3-bromo-N-(3-chloro-4-methoxyphenyl)benzamide is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, offering distinct properties compared to its analogs.
Properties
Molecular Formula |
C14H11BrClNO2 |
|---|---|
Molecular Weight |
340.60 g/mol |
IUPAC Name |
3-bromo-N-(3-chloro-4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-6-5-11(8-12(13)16)17-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,17,18) |
InChI Key |
BJYIECZAPDBSLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12460742.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12460748.png)

![methyl 2-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12460762.png)

![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12460765.png)
![(5Z)-5-(3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene)-2-merc+](/img/structure/B12460769.png)
![2-{2-[(Furan-2-ylcarbonyl)oxy]phenyl}quinoline-4-carboxylic acid](/img/structure/B12460784.png)

![1,1'-Benzene-1,3-diylbis{3-[2-(2-chlorophenoxy)ethyl]urea}](/img/structure/B12460788.png)
![N-(furan-2-ylmethyl)-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12460796.png)
![1-Oxo-1-phenylpropan-2-yl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12460805.png)
![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B12460815.png)

